Cas no 131933-18-1 (2-(2-Cyclohexylethoxy)adenosine)

2-(2-Cyclohexylethoxy)adenosine 化学的及び物理的性質
名前と識別子
-
- Adenosine,2-(2-cyclohexylethoxy)-
- 2-(2-Cyclohexylethoxy)adenosine
- 2-(1,1-DIFLUOROPROPYL)-1,3-DIFLUOROBENZENE
- 2-[2-(cyclohexyl)ethoxy]-adenosine
- SHA-91
- WRC 0013
-
- インチ: InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
- InChIKey: VHMUQIWMOXQFBP-LSCFUAHRSA-N
- SMILES: OC[C@H]1O[C@@H](N2C=NC3=C(N=C(N=C23)OCCC2CCCCC2)N)[C@H](O)[C@@H]1O
計算された属性
- 精确分子量: 393.20100
- 同位素质量: 393.201219
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 511
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 149
じっけんとくせい
- 密度みつど: 1.67
- Boiling Point: 719°C at 760 mmHg
- フラッシュポイント: 388.7°C
- Refractive Index: 1.75
- PSA: 148.77000
- LogP: 0.95040
2-(2-Cyclohexylethoxy)adenosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C987920-1g |
2-(2-Cyclohexylethoxy)adenosine |
131933-18-1 | 1g |
$1533.00 | 2023-05-18 | ||
TRC | C987920-100mg |
2-(2-Cyclohexylethoxy)adenosine |
131933-18-1 | 100mg |
$196.00 | 2023-05-18 |
2-(2-Cyclohexylethoxy)adenosine 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
2-(2-Cyclohexylethoxy)adenosineに関する追加情報
2-(2-Cyclohexylethoxy)adenosine: A Comprehensive Overview
2-(2-Cyclohexylethoxy)adenosine, also known by its CAS number 131933-18-1, is a structurally unique nucleoside analog that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is characterized by its adenosine backbone, which is a fundamental component of RNA, coupled with a cyclohexyl-substituted ethoxy group at the 2-position. The integration of the cyclohexyl moiety introduces interesting physicochemical properties, making it a promising candidate for various therapeutic applications.
The synthesis of 2-(2-Cyclohexylethoxy)adenosine involves a multi-step process that typically begins with the modification of adenosine. One of the key steps is the introduction of the ethoxy group, which is subsequently substituted with a cyclohexyl ring. This substitution not only enhances the lipophilicity of the molecule but also potentially improves its bioavailability. Recent advancements in synthetic chemistry have allowed for more efficient and scalable methods to produce this compound, ensuring its availability for preclinical and clinical studies.
One of the most compelling aspects of 2-(2-Cyclohexylethoxy)adenosine is its pharmacological profile. Studies have shown that this compound exhibits selective agonistic activity at adenosine receptors, particularly the A3 receptor. This selectivity is crucial as it minimizes off-target effects, which are often a challenge in drug development. The compound's ability to modulate adenosine signaling pathways makes it a potential candidate for treating conditions such as inflammation, pain, and certain neurological disorders.
Recent research has delved into the mechanisms underlying the therapeutic effects of 2-(2-Cyclohexylethoxy)adenosine. For instance, studies have demonstrated its anti-inflammatory properties through modulation of cytokine production and inhibition of pro-inflammatory pathways. Additionally, preclinical models have shown promise in pain management, particularly in chronic pain states where adenosine receptor activation has been implicated as a key therapeutic target.
The structural uniqueness of 2-(2-Cyclohexylethoxy)adenosine also lends itself to further chemical modifications. Researchers are actively exploring derivatives that could enhance potency, selectivity, and pharmacokinetic profiles. For example, modifications to the cyclohexyl group or the ethoxy linker are being investigated to optimize drug delivery and tissue penetration.
In terms of clinical translation, while 2-(2-Cyclohexylethoxy)adenosine has not yet entered human trials, preclinical data suggest a strong potential for therapeutic utility. Its safety profile appears favorable in animal models, with minimal adverse effects reported at therapeutic doses. However, further studies are required to fully characterize its long-term safety and efficacy.
The development of 2-(2-Cyclohexylethoxy)adenosine represents a significant advancement in nucleoside analog design. By leveraging modern synthetic techniques and insights from receptor pharmacology, this compound has emerged as a valuable tool in drug discovery. Its ability to target specific adenosine receptors opens new avenues for treating a wide range of diseases where adenosine signaling plays a critical role.
In conclusion, 2-(2-Cyclohexylethoxy)adenosine, with its CAS number 131933-18-1, stands at the forefront of nucleoside analog research. Its unique structure, favorable pharmacological properties, and potential therapeutic applications make it an exciting candidate for future drug development efforts. As research continues to unravel its mechanisms and optimize its properties, this compound holds great promise for advancing medical treatments across various therapeutic areas.
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